Product packaging for Diisoheptyl phthalate(Cat. No.:CAS No. 90937-19-2)

Diisoheptyl phthalate

Cat. No.: B1146770
CAS No.: 90937-19-2
M. Wt: 366.53
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Description

Contextualization of Phthalate (B1215562) Ester Compounds in Academic Inquiry

Phthalate esters, a class of synthetic organic chemicals, are primarily utilized as plasticizers to enhance the flexibility, durability, and longevity of polymeric materials, most notably polyvinyl chloride (PVC). iwaponline.comfrontiersin.org Their widespread application in a vast array of industrial and consumer products, including building materials, automotive components, and personal care items, has led to their ubiquitous presence in the environment. frontiersin.orgmdpi.com This prevalence has prompted significant academic inquiry into their environmental fate, potential for human exposure, and biological effects. iwaponline.comfrontiersin.org Concerns have historically centered on their potential to leach from products and their classification as endocrine-disrupting chemicals, which can interfere with hormonal systems in living organisms. iwaponline.comcpsc.gov

Historical Trajectories and Evolution of Research on Diisoheptyl Phthalate

Research into phthalates began in the 1920s, and their use expanded significantly with the commercialization of PVC in the 1930s. wikipedia.org Specific research on this compound (DIHP) is more recent, emerging as part of a broader investigation into the various types of phthalate esters. cpsc.gov Early studies focused on its basic toxicological profile, while later research delved into its effects on reproductive and developmental health. cpsc.gov The production of DIHP in the United States reportedly ceased in 2010; however, it may still be present in some phthalate diester mixtures, necessitating ongoing research to understand human exposure levels. researchgate.net Current research has evolved to include the development of sophisticated analytical methods for detecting DIHP and its metabolites in various environmental and biological matrices. nih.govmdpi.com

Scope and Objectives of Current Scholarly Investigations Pertaining to this compound

Contemporary scholarly investigations into this compound are multifaceted. A primary objective is to refine analytical methodologies for the accurate quantification of DIHP and its metabolites in diverse samples, including urine, to assess human exposure. researchgate.netnih.gov Researchers are also focused on elucidating the environmental fate of DIHP, including its degradation pathways in soil and water, and its potential for bioaccumulation. nih.govmst.dk Furthermore, a significant area of study involves understanding its metabolic pathways in organisms and its potential biological effects, particularly its role as an endocrine disruptor. The overarching goal of these investigations is to build a comprehensive understanding of DIHP's interaction with the environment and biological systems to inform risk assessments. cpsc.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₂H₃₀D₄O₄ B1146770 Diisoheptyl phthalate CAS No. 90937-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(5-methylhexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKELNIPLHQEBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872297
Record name Bis(5-methylhexyl) phthalate
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Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Reference #1]
Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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Vapor Pressure

0.0000007 [mmHg]
Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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CAS No.

41451-28-9, 71888-89-6, 90937-19-2
Record name Di-(5-methylhexyl)phthalate
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Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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Record name Bis(5-methylhexyl) phthalate
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Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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Record name DIISOHEPTYL PHTHALATE
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Physicochemical Properties of Diisoheptyl Phthalate

Diisoheptyl phthalate (B1215562) is a high molecular weight phthalate characterized by a diester structure, which includes a benzenedicarboxylic acid head group linked to two branched ester side chains, predominantly with a C6 carbon backbone. industrialchemicals.gov.au It is typically a colorless liquid. cymitquimica.com

PropertyValueSource
IUPAC Namebis(5-methylhexyl) benzene-1,2-dicarboxylate nih.gov
CAS Registry Number71888-89-6
Molecular FormulaC22H34O4 wikipedia.org
Molecular Weight362.5 g/mol wikipedia.org
Physical StateColorless liquid cymitquimica.com
Density0.99 g/cm³ wikipedia.org
Flash Point>230 °F chemsrc.com
Boiling Point488.875°C at 760 mmHg chemsrc.com
LogP (Octanol-Water Partition Coefficient)5.65280 chemsrc.com

Synthesis and Manufacturing

Industrial Synthesis Methods

The primary industrial method for producing Diisoheptyl Phthalate (B1215562) is through the esterification of phthalic anhydride (B1165640) with isoheptyl alcohols. This reaction is typically conducted in a closed system and is catalyzed by an acid, such as sulfuric acid, with the application of heat to drive the esterification process. cpsc.gov

Reactants and Catalysts

The key reactants in the synthesis of Diisoheptyl Phthalate are phthalic anhydride and isoheptyl alcohol. Acid catalysts, like sulfuric acid, are commonly employed to facilitate the reaction.

Purification and Quality Control

Following the esterification reaction, the resulting this compound mixture undergoes purification. cpsc.gov Unreacted alcohols are typically recovered for reuse. cpsc.gov The purification process often involves vacuum distillation or treatment with activated charcoal to remove impurities. cpsc.gov Modern manufacturing processes can achieve a purity of 99% or greater for DIHP. cpsc.gov Potential impurities in commercial mixtures can include residual isoheptyl alcohol, diisoheptyl ether, and isoheptyl benzoate. cpsc.gov

Industrial and Commercial Applications

Use as a Plasticizer in Polymers

Diisoheptyl phthalate (B1215562) is principally used as a plasticizer, an additive that increases the flexibility and durability of polymers. industrialchemicals.gov.au It is particularly effective in polyvinylchloride (PVC) resins. industrialchemicals.gov.au By embedding itself between the polymer chains, DIHP reduces intermolecular forces, thereby enhancing the material's flexibility.

Applications in Specific Industries

The properties of Diisoheptyl Phthalate make it a valuable component in various industrial applications.

of this compound
Industry/ApplicationSpecific UseSource
Building and ConstructionFlooring and wall coverings industrialchemicals.gov.au
Plastics and PolymersFlexible PVC products, cellulose (B213188) plastics industrialchemicals.gov.au
Adhesives and SealantsComponent in adhesives and coatings
AutomotiveUsed in various components to enhance flexibility
InksUsed as a specialist PVC plasticizer in screen printing inks industrialchemicals.gov.au
Other Consumer ProductsFound in a variety of consumer goods due to its plasticizing properties

Analytical Methodologies

Sample Preparation Techniques

The detection and quantification of Diisoheptyl Phthalate (B1215562) in various matrices require specific sample preparation techniques. For biological samples like urine, or environmental samples such as water or polymers, liquid-liquid extraction (e.g., with dichloromethane) or solid-phase extraction (SPE) are commonly used to isolate DIHP. In the analysis of food products like olive oil and wine, techniques such as dispersive liquid-liquid microextraction (DLLME) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method have been reported. mdpi.com

Chromatographic and Spectroscopic Techniques

Gas chromatography (GC) and liquid chromatography (LC) are the predominant techniques for analyzing phthalates. mdpi.com Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring is often employed for high specificity. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is also used, particularly for complex matrices. nih.gov The use of narrow-bore capillary columns in GC-MS can significantly reduce analysis time. lcms.cz

Reference Standards and Quality Assurance

Accurate quantification of Diisoheptyl Phthalate relies on the use of reference standards and robust quality assurance protocols. Calibration curves are generated using standard solutions of known concentrations. thermofisher.com To account for matrix effects and variations in extraction efficiency, internal standards, such as deuterated phthalates, are often included in the analysis. The limit of detection for DIHP in biological samples can be in the range of 0.1 to 1.0 µg/L, depending on the complexity of the sample matrix.

Environmental Fate and Transport

Abiotic and Biotic Degradation

The environmental persistence of Diisoheptyl Phthalate (B1215562) is influenced by both abiotic and biotic degradation processes. Hydrolysis, an abiotic process, can break down DIHP into phthalic acid and isoheptyl alcohols, particularly in the presence of an acid or base catalyst. Aerobic biodegradation is considered the primary mechanism for the mineralization of phthalate esters in the environment. nih.gov However, the degradation rate of longer-chain phthalates like DIHP is generally slower than that of short-chain phthalates. mst.dk

Environmental Compartmentalization (Soil, Water, Air)

Due to its widespread use, Diisoheptyl Phthalate can be found in various environmental compartments. frontiersin.org In soil, contamination can occur through the use of agricultural plastics. mdpi.com In aquatic environments, it can be introduced through industrial and municipal wastewater discharges. nih.gov While higher molecular weight phthalates have low vapor pressure, limiting their volatilization into the atmosphere, they can be present in atmospheric particulate matter. nih.govnih.gov

Bioaccumulation and Biomagnification

The potential for bioaccumulation of phthalate esters is generally correlated with their octanol-water partition coefficient (log Kow). mst.dk While DIHP's log Kow suggests a potential for bioaccumulation, its rapid metabolism in organisms may limit this. mst.dk Studies have shown that phthalates can be taken up by plants from contaminated soil, indicating a pathway for entry into the food chain. mdpi.com

Metabolism and Biotransformation

Primary Metabolic Pathways in Organisms

In organisms, Diisoheptyl Phthalate (B1215562) undergoes metabolic transformation. The initial step is typically hydrolysis, where the diester is converted to its monoester form, monoisoheptyl phthalate (MiHeP). nih.gov This hydrolysis is catalyzed by enzymes like esterases and lipases. researchgate.net

Identification of Major Metabolites

Following the initial hydrolysis to monoisoheptyl phthalate, further metabolism can occur. researchgate.net Oxidative metabolites, such as monohydroxyheptyl phthalate (MHHpP), mono-oxoheptyl phthalate (MOHpP), and monocarboxyhexyl phthalate (MCHxP), have been identified in the urine of rats dosed with DIHP. nih.gov These oxidative metabolites are also used as biomarkers for assessing human exposure to DIHP. researchgate.netnih.gov These metabolites can be excreted in urine and feces, sometimes after conjugation to form more water-soluble compounds. nih.govresearchgate.net

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